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molecular formula C9H13NO2 B8473077 1-(2-Pyridinyl)-1,4-butanediol

1-(2-Pyridinyl)-1,4-butanediol

Cat. No. B8473077
M. Wt: 167.20 g/mol
InChI Key: BFKMCJWUSBIDMU-UHFFFAOYSA-N
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Patent
US06743939B2

Procedure details

i-Propyl magnesium chloride (11.6 ml, 2M in tetrahydrofuran) was added dropwise to a solution of 3-chloropropanol (2.1 g) in tetrahydrofuran (20 ml) at 0° C. Magnesium turnings (0.8 g) and 1,2-dibromoethane (1 drop) were added and the mixture was refluxed for 5hand then added at 0° C. to a solution of pyridine-2-carboxaldehyde (1.3 g) in tetrahydrofuran (10 ml). The mixture was quenched with aqueous ammonium chloride and basified to pH 9 with aqueous potassium carbonate. Extraction with ethyl acetate and then extraction of the residual inorganics with methanol, followed by evaporation and purification by chromatography on silica eluting with dichloromethane—2M ammonia gave the sub-title compound as a brown oil (1.1 g).
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Mg]Cl)(C)C.Cl[CH2:7][CH2:8][CH2:9][OH:10].[Mg].[N:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH:18]=[O:19]>O1CCCC1.BrCCBr>[N:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH:18]([OH:19])[CH2:7][CH2:8][CH2:9][OH:10]

Inputs

Step One
Name
Quantity
11.6 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
2.1 g
Type
reactant
Smiles
ClCCCO
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
BrCCBr
Step Three
Name
Quantity
1.3 g
Type
reactant
Smiles
N1=C(C=CC=C1)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 5hand
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with aqueous ammonium chloride and basified to pH 9 with aqueous potassium carbonate
EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extraction of the residual inorganics with methanol
CUSTOM
Type
CUSTOM
Details
followed by evaporation and purification by chromatography on silica eluting with dichloromethane—2M ammonia

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C(CCCO)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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